2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a thienyl group attached to a propenyl chain, which is further connected to an amino group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of a thienyl aldehyde with an appropriate ketone to form the intermediate 1-oxo-3-(3-thienyl)-2-propenyl compound.
Amidation: The intermediate is then reacted with an amine to form the corresponding amide.
Hydrolysis: The final step involves the hydrolysis of the amide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-Oxo-3-(2-furyl)-2-propenyl)amino)benzoic acid
- 2-((1-Oxo-3-(2-thienyl)-2-propenyl)amino)benzoic acid
- 2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)phenylacetic acid
Uniqueness
2-((1-Oxo-3-(3-thienyl)-2-propenyl)amino)benzoic acid is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
100587-37-9 |
---|---|
Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-[[(E)-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C14H11NO3S/c16-13(6-5-10-7-8-19-9-10)15-12-4-2-1-3-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)/b6-5+ |
InChI Key |
SPGSTAICAUIWFY-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CSC=C2 |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.